Acide indole-5-carboxylique

Vue d'ensemble

Description

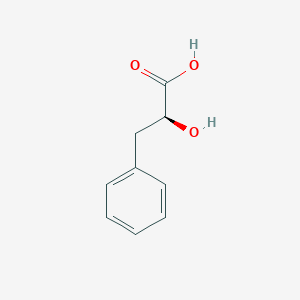

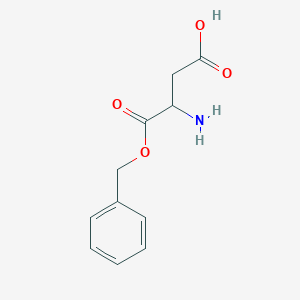

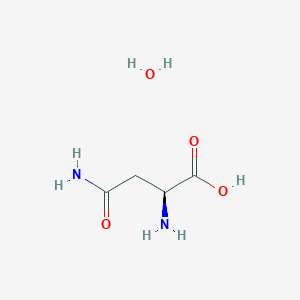

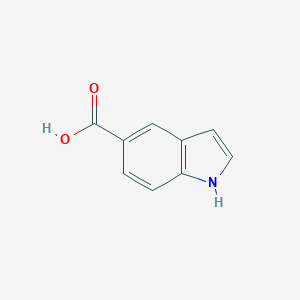

Indole-5-carboxylic acid is an indolecarboxylic acid in which the carboxy group is the only substituent and is located at position 5 . It has a role as a plant metabolite . On electropolymerization, it affords an electroactive polymer film of poly (indole-5-carboxylic-acid) .

Synthesis Analysis

Indole-5-carboxylic acid can be synthesized from indole compounds present in sugar cane juice . The process involves high performance liquid chromatography and liquid chromatography-mass spectrometry after solid-phase extraction . Another method involves the design, synthesis, and evaluation of a series of novel indole-3-carboxylic acid derivatives .Molecular Structure Analysis

The Indole-5-carboxylic acid molecule contains a total of 20 bonds. There are 13 non-H bonds, 11 multiple bonds, 1 rotatable bond, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aromatic), 1 hydroxyl group, and 1 Pyrrole .Chemical Reactions Analysis

The electrochemical oxidation and polymerization of Indole-5-carboxylic acid have been studied in acetonitrile . The initial product of this oxidation is an insoluble trimer which is deposited onto the electrode surface .Physical And Chemical Properties Analysis

Indole-5-carboxylic acid has a melting point of 211-213 °C . It is soluble in ethanol, dimethyl sulfoxide, and methanol . The specific gravity is 1.2480 and the refractive index is 1.5050 .Applications De Recherche Scientifique

Immunomodulateurs anticancéreux

L'acide indole-5-carboxylique sert de réactif pour la préparation d'inhibiteurs de la tryptophane dioxygénase, qui sont des pyridyl-éthényl-indoles ayant un potentiel en tant qu'immunomodulateurs anticancéreux. Ces composés sont étudiés pour leur capacité à moduler le système immunitaire afin de lutter contre les cellules cancéreuses .

Synthèse de composés biologiquement actifs

Ce composé est utilisé dans la synthèse de divers dérivés indoliques qui se sont avérés prometteurs dans le traitement des cellules cancéreuses, des microbes et de différents types de troubles dans le corps humain. L'activité biologique de ces dérivés indoliques est un domaine de recherche important en raison de leurs applications thérapeutiques potentielles .

Croissance des plantes et résistance aux maladies

Les dérivés de l'this compound sont analysés pour leur rôle dans la croissance des plantes et la résistance aux maladies. Comprendre la reconnaissance des cibles, la reconnaissance des récepteurs, les principaux sites d'activation et les mécanismes d'activation des indoles peut conduire au développement de nouveaux régulateurs de croissance des plantes et d'inducteurs immunitaires .

Activité antivirale

Les dérivés de l'indole, y compris ceux préparés à partir de l'this compound, ont été étudiés pour leur activité antivirale contre une large gamme de virus ARN et ADN. Cette recherche est cruciale pour le développement de nouveaux médicaments antiviraux .

Spectroscopie de fluorescence

L'this compound est utilisé dans les études de spectroscopie de fluorescence pour comprendre le transfert de proton à l'état excité intermoléculaire en milieu acide, basique et neutre. Cette recherche contribue au développement de méthodes analytiques basées sur la fluorescence .

Mécanisme D'action

- Primary Targets : While specific targets for Indole-5-carboxylic acid may vary, it is known to interact with nuclear receptors and intestinal hormones .

- Role : By activating nuclear receptors and regulating intestinal hormones, Indole-5-carboxylic acid helps maintain intestinal homeostasis and impacts liver metabolism and immune responses .

Target of Action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1H-indole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-9(12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IENZCGNHSIMFJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

91201-83-1 | |

| Record name | Poly(indole-5-carboxylic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=91201-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80168218 | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1670-81-1 | |

| Record name | 1H-Indole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1670-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole-5-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001670811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Indole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80168218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Indole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.273 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of indole-5-carboxylic acid?

A1: The molecular formula of indole-5-carboxylic acid is C9H7NO2, and its molecular weight is 161.16 g/mol.

Q2: What spectroscopic data is available for characterizing indole-5-carboxylic acid?

A2: Several spectroscopic techniques are employed to characterize ICA, including:

- Fourier Transform Infrared Spectroscopy (FT-IR): Provides information about the functional groups present in the molecule, such as the characteristic peaks for carboxylic acid and indole moieties. [, , ]

- Nuclear Magnetic Resonance Spectroscopy (NMR): Elucidates the structure and connectivity of atoms within the molecule, offering insights into the chemical environment of protons and carbons. [, , , ]

- UV-Vis Spectroscopy: Reveals the electronic transitions within the molecule, providing information about its conjugation and potential for light absorption and emission. [, , ]

Q3: What is the thermal stability of indole-5-carboxylic acid?

A3: Thermogravimetric analysis (TGA) has been used to study the thermal stability of ICA and its polymers. [] These studies provide information about the degradation temperature and thermal stability of the material.

Q4: How does indole-5-carboxylic acid perform as a coating material?

A4: Research suggests that poly(indole-5-carboxylic acid) (PICA) exhibits promising anti-corrosion properties for low nickel stainless steel (LNSS) in acidic environments. Electrochemical corrosion tests and surface analysis confirm its effectiveness as a protective coating. []

Q5: Can indole-5-carboxylic acid be used in electrochemical energy storage devices?

A5: Yes, self-doped PICA has been investigated as a cathode material for rechargeable zinc-ion batteries. The polymer, when paired with a zinc anode in a suitable electrolyte, exhibits an open circuit voltage of 1.36 V and a specific capacity of 67 Ah kg-1. []

Q6: What are the electrochemical properties of indole-5-carboxylic acid?

A6: ICA can be electrochemically polymerized to form poly(indole-5-carboxylic acid) (PICA), a conducting polymer. [, , ] The electrochemical behavior of PICA films is influenced by factors such as the electrolyte composition, pH, and the presence of other substituted indoles.

Q7: How does the electrochemical behavior of poly(indole-5-carboxylic acid) change upon prolonged cycling?

A7: Studies indicate that PICA undergoes significant structural and electrochemical changes upon prolonged redox cycling. This is attributed to the irreversible deprotonation of the carboxylic acid group during oxidation, leading to a shift in the electron transfer mechanism and changes in film morphology. []

Q8: Can poly(indole-5-carboxylic acid) be used in biosensing applications?

A8: Yes, PICA and its nanocomposites have shown promise in electrochemical biosensing applications. For example, a PICA/reduced graphene oxide nanocomposite was successfully used to develop a label-free DNA hybridization sensor for detecting Klebsiella pneumoniae. [] Similarly, a PI-5-CA/C-SWCNTs/GCE-based immunosensor was developed for the sensitive detection of E. coli O157:H7. []

Q9: How do structural modifications of indole-5-carboxylic acid affect its biological activity?

A9: Studies have explored the SAR of ICA derivatives, particularly focusing on their inhibitory activity against human cytosolic phospholipase A2α (cPLA2α). [, ] Introducing specific substituents, like 3-aryloxy-2-oxopropyl groups at the 1-position and modifications at the 3-position of the indole ring, significantly impacts cPLA2α inhibitory potency, metabolic stability, solubility, and bioavailability.

Q10: Does the chirality of indole-5-carboxylic acid derivatives impact their biological activity?

A10: Yes, research on indazole-based cPLA2α inhibitors, structurally related to ICA, revealed that enantiomeric purity plays a crucial role in determining inhibitory potency. The S-enantiomer exhibited greater activity compared to the R-enantiomer. []

Q11: How can the stability and bioavailability of indole-5-carboxylic acid derivatives be improved?

A11: Researchers are exploring different formulation strategies to enhance the stability, solubility, and bioavailability of ICA derivatives. [] These strategies include modifying the lipophilicity of the molecule and exploring different drug delivery systems.

Q12: What analytical methods are used to characterize and quantify indole-5-carboxylic acid and its derivatives?

A12: Various analytical techniques are employed for the characterization and quantification of ICA and its derivatives. These include:

- Chromatographic methods like Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate and identify compounds in complex mixtures, such as plant extracts. [, ]

- Electrochemical techniques like cyclic voltammetry and electrochemical impedance spectroscopy are used to study the redox properties of ICA and its polymers. [, , , ]

- Spectroscopic methods like UV-Vis, IR, and NMR are used for structural characterization. [, , , , , , ]

Q13: How are analytical methods validated for the analysis of indole-5-carboxylic acid?

A13: Analytical method validation is crucial for ensuring the reliability and accuracy of data. Parameters such as accuracy, precision, specificity, linearity, range, detection limit, quantitation limit, robustness, and system suitability are evaluated during the validation process. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.